molecular formula C5H10O2 B598496 (S)-(Tetrahydrofuran-3-yl)methanol CAS No. 124391-75-9

(S)-(Tetrahydrofuran-3-yl)methanol

Cat. No. B598496
CAS RN: 124391-75-9
M. Wt: 102.133
InChI Key: PCPUMGYALMOCHF-YFKPBYRVSA-N
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Description

Methanol, also known as CH3OH or MeOH, is the simplest alcohol. It is a colorless, volatile, flammable liquid with a distinctive alcoholic odor . It occurs naturally in fruits, vegetables, and the atmosphere .


Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas and biomass. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . There’s also research into producing methanol using biomass-derived syngas .


Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH). It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It is used as a precursor for methyl ethers, methylamines, and methyl halides . It can also be used in the production of formaldehyde and acetic acid .


Physical And Chemical Properties Analysis

Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It is slightly soluble in water, in chloroform, and in ether; soluble in boiling water; sparingly soluble in alcohol .

Scientific Research Applications

Renewable Energy Production

Methanol, including (S)-(Tetrahydrofuran-3-yl)methanol, is seen as a potential renewable alternative to fossil fuels in the fight against climate change . It can be produced from renewable electricity and biomass or CO2 capture . By converting CO2 into liquid fuels, the harmful effects of CO2 emissions from existing industries that still rely on fossil fuels are reduced .

Fuel Cells

Methanol is used in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells . Heat-integrated methanol-fueled high-temperature polymer electrolyte fuel cells (HT-PEMFCs) have demonstrated an efficiency of up to 50% .

Power Generation

Methanol can be used for the production of electricity . This is particularly relevant in the context of the transition from chemical to biological processes .

Transportation

Methanol is considered for use in transportation, including cars, buses, trucks, and trains . It is seen as a suitable future replacement for fossil oil .

Portable Devices

Methanol can be used in portable devices such as laptops or smartphones . This is due to its potential as a storable energy carrier .

Stationary Power Generation and Backup Power

Methanol can be used for stationary power generation and as backup power for buildings . This is particularly relevant in areas where there is a need for reliable power supply .

Industrial Applications

Methanol can be used in several industrial sectors, making it an excellent liquid electrofuel for the transition to a sustainable economy . It can be used both in the energy sector and the chemical industry, and become an all-around substitute for petroleum .

Aerospace Equipment

Methanol is considered for use in aerospace equipment . This is due to its potential as a storable energy carrier .

Mechanism of Action

Methanol is a CNS depressant and is potentially toxic in amounts as small as a single mouthful. When metabolized by hepatic alcohol and aldehyde dehydrogenase, methanol forms formaldehyde and formic acid, both of which are toxic .

Safety and Hazards

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system. Overexposure can cause death . It is also potentially explosive if vapor is released and it is in contact with an ignition source .

Future Directions

Methanol is being considered as an alternative shipping fuel due to its biodegradability and its 100-year history of safe production, use, and handling . It is also being studied for its potential use in the production of biofuels .

properties

IUPAC Name

[(3S)-oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654553
Record name [(3S)-Oxolan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(Tetrahydrofuran-3-yl)methanol

CAS RN

124391-75-9
Record name [(3S)-Oxolan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (13.7 mL, 98 mmol) was added to a solution of tetrahydro-3-furanmethanol (10.0 g, 98 mmol) in methylene chloride (100 mL) at 0° C. followed by addition of methanesulfonyl chloride (12.3 g, 108 mmol) dropwise. The reaction mixture was stirred at 0° C. for 1 h and then allowed to warm to ambient temperature and stirred overnight. Aqueous hydrochloric acid (1N, 100 mL) was added and the two layers were separated. The organic layer was washed with 1N aqueous hydrochloric acid (100 mL×2), saturated aqueous sodium bicarbonate (100 mL×3), and brine (50 mL×1), respectively. The organic phase was dried over anhydrous sodium sulfate and concentrated to afford crude mesylate of tetrahydro-3-furanmethanol.
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Q & A

Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?

A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using (S)-(Tetrahydrofuran-3-yl)methanol as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining (S)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.

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